molecular formula C11H8Cl2N2O B15131907 3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one

3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one

Katalognummer: B15131907
Molekulargewicht: 255.10 g/mol
InChI-Schlüssel: ASSPVDLCRPJOLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one: is an organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a pyridazinone ring substituted with a 3,5-dichloro-4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one typically involves the reaction of 3,5-dichloro-4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-dichloro-4-hydroxybenzoic acid
  • 3,5-dichloro-4-methylbenzoic acid
  • 3,5-dichloro-4-methylphenyl)(morpholino)methanone

Uniqueness

3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one is unique due to its specific substitution pattern and the presence of the pyridazinone ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H8Cl2N2O

Molekulargewicht

255.10 g/mol

IUPAC-Name

3-(3,5-dichloro-4-methylphenyl)-3H-pyridazin-6-one

InChI

InChI=1S/C11H8Cl2N2O/c1-6-8(12)4-7(5-9(6)13)10-2-3-11(16)15-14-10/h2-5,10H,1H3

InChI-Schlüssel

ASSPVDLCRPJOLZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1Cl)C2C=CC(=O)N=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.